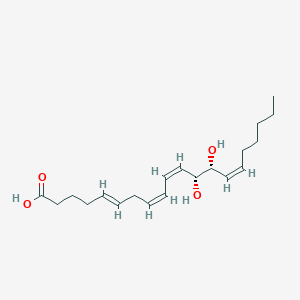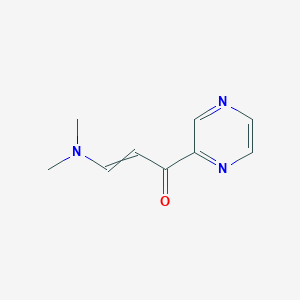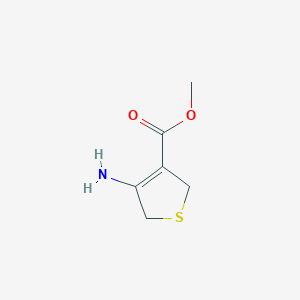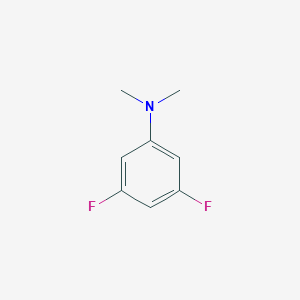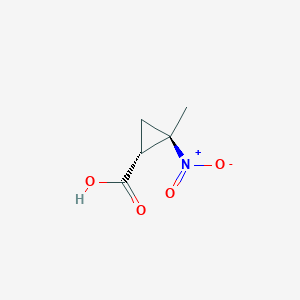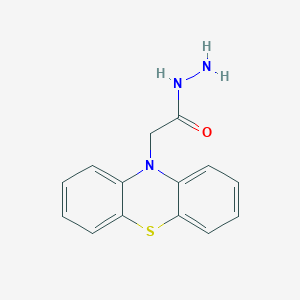
2-(10H-phenothiazin-10-yl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenothiazine derivatives, including 2-(10H-phenothiazin-10-yl)acetohydrazide, are known for their broad spectrum of chemical and biological activities. These compounds are synthesized from phenothiazine and have been studied for various applications, although primarily in the context of their anticancer and antibacterial properties, as well as their role in chemical synthesis and materials science.
Synthesis Analysis
The synthesis of phenothiazine derivatives often involves reactions with chloroacetonitrile, sodium azide, and hydrazine hydrate among other reagents. Ahmed et al. (2018) discuss the synthesis of similar phenothiazine derivatives, detailing reactions that lead to various products including tetrazoles and acetimidohydrazides, which are related to the structure of 2-(10H-phenothiazin-10-yl)acetohydrazide (Ahmed et al., 2018).
Molecular Structure Analysis
The molecular structure of phenothiazine derivatives has been elucidated through various spectroscopic methods including IR, NMR, and mass spectrometry. For example, the cocrystal structure involving similar phenothiazine molecules has been detailed, showcasing the molecular configurations and isomeric forms (Nikulin et al., 2008).
Chemical Reactions and Properties
Phenothiazine compounds undergo various chemical reactions, forming different functional groups and derivatives. These reactions can include alkylation, acylation, and condensation, leading to a diverse range of products with different chemical properties and biological activities. Sharma et al. (2015) provide insight into the crystal structure and bonding types, reflecting on the compound's reactivity and interaction mechanisms (Sharma et al., 2015).
科学的研究の応用
Synthesis and Anticancer Evaluation of Phenothiazine Derivatives
Phenothiazine derivatives, including 2-(10H-phenothiazin-10-yl)acetohydrazide, have been synthesized and evaluated for their anticancer properties. A study by Ahmed, Ebead, Afifi, and Abdel-Rahman (2018) reported that these compounds demonstrate high activity against the breast cancer cell line (MCF7) (Ahmed, Ebead, Afifi, & Abdel-Rahman, 2018).
Antibacterial and Antioxidant Studies of Phenothiazine Derivatives
Venkatesan, Satyanarayana, Mohanapriya, Khora, and Sivakumar (2015) synthesized a series of N′-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazide through condensation of 10-alkyl-10H-phenothiazine-3-carbaldehyde with different heterocyclic acetohydrazides. These compounds were evaluated for their antibacterial and in vitro antioxidant activities, showing potential in these fields (Venkatesan, Satyanarayana, Mohanapriya, Khora, & Sivakumar, 2015).
Antimicrobial and Antitubercular Properties
Rajasekaran and Devi (2012) synthesized novel phenothiazine derivatives and evaluated them for their antimicrobial, antitubercular, antioxidant, and anticancer activities. They found that these compounds showed moderate to significant anti-bacterial and anti-fungal activity, with some exhibiting good antioxidant activity (Rajasekaran & Devi, 2012).
Electroactive Hydrazones Derived from Phenothiazine
Bieliauskas et al. (2012) synthesized electroactive hydrazones derived from 3-(10-alkyl-10H-phenothiazin-3-yl)-2-propenals and their corresponding 3,3′-bispropenals. These compounds act as effective hole transporting materials, highlighting their potential in electronic applications (Bieliauskas et al., 2012).
Synthesis and Structural Investigations of Phenothiazine Derivatives
Gaina et al. (2012) conducted synthesis and structural investigations on novel 3-(1,3-dioxan-2-yl)-10-methyl-10H-phenothiazine derivatives, showing fluorescence properties. They demonstrated significant daylight fluorescence with large Stokes shifts, indicating potential in photophysical applications (Gaina et al., 2012).
Synthesis and Antitubercular Activity
Makwane and Dua (2018) synthesized a series of phenothiazine derivatives and evaluated their antitubercular activity against M. tuberculosis H37 Rv, highlighting the potential use of these compounds in the treatment of tuberculosis (Makwane & Dua, 2018).
Safety And Hazards
特性
IUPAC Name |
2-phenothiazin-10-ylacetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c15-16-14(18)9-17-10-5-1-3-7-12(10)19-13-8-4-2-6-11(13)17/h1-8H,9,15H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGWSYPHEPMOBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384649 |
Source


|
| Record name | 2-(10H-phenothiazin-10-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(10H-phenothiazin-10-yl)acetohydrazide | |
CAS RN |
125096-15-3 |
Source


|
| Record name | 2-(10H-phenothiazin-10-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

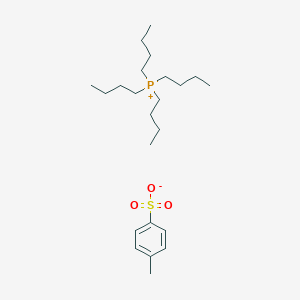
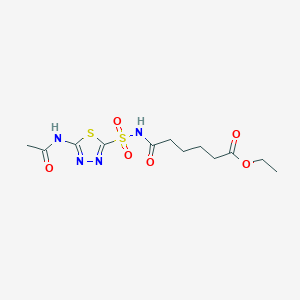
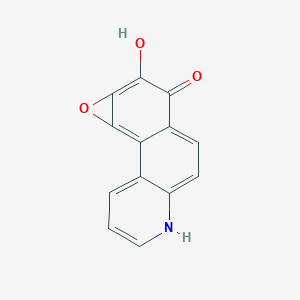
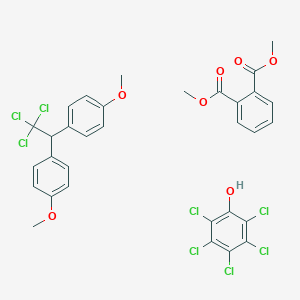
![2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole](/img/structure/B58395.png)

